Fluocortolone caproate

Description

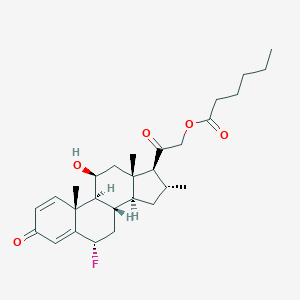

Structure

3D Structure

Properties

IUPAC Name |

[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39FO5/c1-5-6-7-8-24(33)34-15-23(32)25-16(2)11-19-18-13-21(29)20-12-17(30)9-10-27(20,3)26(18)22(31)14-28(19,25)4/h9-10,12,16,18-19,21-22,25-26,31H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,22+,25-,26-,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZRCUIISKRTJL-YTZKRAOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184387 | |

| Record name | Fluocortolone caproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-40-2 | |

| Record name | Fluocortolone caproate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluocortolone caproate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluocortolone caproate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluocortolone caproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOCORTOLONE CAPROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90893P8662 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties and Solubility of Fluocortolone Caproate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties and solubility characteristics of Fluocortolone caproate, a synthetic glucocorticoid. The information presented herein is intended to support research, formulation development, and analytical activities.

Introduction

This compound is a potent corticosteroid ester utilized primarily in topical formulations for its significant anti-inflammatory and immunosuppressive effects.[1][2] A thorough understanding of its physicochemical properties is paramount for controlling its formulation, ensuring bioavailability, and maintaining stability. As a derivative of fluocortolone, the addition of the caproate (hexanoate) ester group significantly enhances its lipophilicity, which in turn influences its absorption, distribution, and therapeutic efficacy.[1]

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are critical for predicting its behavior in various pharmaceutical dosage forms.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | [1][3] |

| Molecular Formula | C₂₈H₃₉FO₅ | [1][3][4][5][6] |

| Molecular Weight | 474.6 g/mol | [1][3][4][5] |

| CAS Registry Number | 303-40-2 | [1][3][5] |

| Appearance | White to practically white crystals or powder. | [7] |

| Melting Point | 242-245 °C | [5] |

| **XLogP3 (Lipophilicity) | 4.9 | [3][4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Topological Polar Surface Area | 80.7 Ų | [3][4] |

| Synonyms | Fluocortolone 21-hexanoate, Fluocortolone Hexanoate, Ficoid, SH 770 | [3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability.[8] The caproate ester renders this compound a lipophilic molecule, suggesting low aqueous solubility. Precise solubility is typically determined experimentally in various solvents and buffers relevant to physiological conditions and formulation development.

Experimental Protocols

Detailed and validated experimental methods are crucial for accurately characterizing the physicochemical properties of an API. The following sections outline standard protocols for determining the key parameters of this compound.

The saturation shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[8][10][11]

Objective: To determine the equilibrium solubility of this compound in a specified solvent system (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol) at a constant temperature.

Materials:

-

This compound powder

-

Selected solvent(s)

-

Glass flasks or vials with screw caps

-

Calibrated temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Validated analytical system for quantification (e.g., HPLC-UV)

-

Calibrated pH meter

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.[10]

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[11]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Quantification: Dilute the filtered solution as necessary and analyze the concentration of dissolved this compound using a pre-validated analytical method, such as HPLC-UV.

-

pH Measurement: For buffered aqueous solutions, verify the pH of the final saturated solution to ensure it has not shifted significantly.[10]

-

Replication: The experiment should be performed in triplicate to ensure the reproducibility of the results.[11]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Materials:

-

This compound powder

-

Capillary tubes

-

Calibrated melting point apparatus

Procedure:

-

Sample Preparation: Finely crush a small amount of the API. Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (completion). The melting point is reported as this range.

Mechanism of Action and Signaling Pathway

This compound is a glucocorticoid that functions by binding to intracellular glucocorticoid receptors (GR).[1] This mechanism is central to its anti-inflammatory action.

-

Cellular Entry: Being lipophilic, this compound passively diffuses across the cell membrane.

-

Receptor Binding: In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a complex with heat shock proteins (HSPs). This binding causes the HSPs to dissociate.

-

Nuclear Translocation: The activated drug-receptor complex translocates into the nucleus.

-

Gene Regulation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.

-

Modulation of Transcription:

-

Transactivation: The binding to GREs increases the transcription of genes coding for anti-inflammatory proteins, such as lipocortin-1 and anti-inflammatory cytokines.

-

Transrepression: The complex can also inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

References

- 1. Buy this compound | 303-40-2 [smolecule.com]

- 2. axplora.com [axplora.com]

- 3. This compound | C28H39FO5 | CID 20054915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. who.int [who.int]

Fluocortolone caproate glucocorticoid receptor binding affinity studies

An In-Depth Technical Guide to Glucocorticoid Receptor Binding Affinity Studies with a Focus on Fluocortolone (B1672899) Caproate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic efficacy of glucocorticoids is intrinsically linked to their binding affinity for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor.[1] High affinity is a primary determinant of a compound's potency. This technical guide provides a comprehensive overview of the principles and methodologies used to determine glucocorticoid receptor binding affinity.

While specific quantitative binding affinity data for fluocortolone caproate is not extensively detailed in publicly available literature, its parent compound, fluocortolone, is recognized as a potent corticosteroid. Pharmacodynamic studies of fluocortolone show a strong correlation between its clinical effects and its predicted relative glucocorticoid receptor affinity, suggesting a high degree of activity.[2] This guide will therefore focus on the established protocols for determining these crucial parameters and provide a comparative analysis of binding affinities for several well-characterized glucocorticoids to offer a framework for assessing compounds like this compound.

The Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects by diffusing across the cell membrane and binding to the GR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex. The activated ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes to produce anti-inflammatory effects.[1]

Quantitative Data Presentation

The binding affinity of a glucocorticoid for the GR is typically quantified using metrics such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the relative binding affinity (RBA). Lower Kd and IC50 values indicate higher binding affinity. RBA is often expressed relative to a standard glucocorticoid, such as dexamethasone.

The following tables summarize the GR binding affinities for several clinically relevant glucocorticoids, providing a comparative landscape.

Table 1: Dissociation Constant (Kd) and IC50 Values for Various Glucocorticoids

| Compound | Kd (nM) | IC50 (nM) | Assay Method | Reference |

|---|---|---|---|---|

| Dexamethasone | 5.7 - 9.36 | 3.4 - 10 | Radioligand Binding Assay | [3][4] |

| Cortisol | 17.5 - 24.6 | 9.5 - 12.2 | Radioligand Binding Assay | [4] |

| Fluticasone (B1203827) Propionate (B1217596) | 0.49 | - | Kinetic Binding Assay | [3] |

| Fluticasone Furoate | 0.30 | - | Kinetic Binding Assay | [1] |

| Mometasone Furoate | 0.41 | - | Kinetic Binding Assay |[1] |

Table 2: Relative Binding Affinity (RBA) of Glucocorticoids

| Compound | Relative Binding Affinity (vs. Dexamethasone = 100) | Reference |

|---|---|---|

| Fluticasone Furoate | 2989 | [1][5] |

| Mometasone Furoate | 2244 | [1][5] |

| Fluticasone Propionate | 1775 - 1910 | [1][3][5] |

| Budesonide | 855 | [1][5] |

| Triamcinolone Acetonide | ~400 |[1] |

Experimental Protocols

The gold standard for determining the binding affinity of a ligand for its receptor is the competitive radioligand binding assay.[1] This method measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor.

Competitive Radioligand Binding Assay Protocol

This protocol provides a generalized framework. Optimization may be required based on specific laboratory conditions.

1. Preparation of Receptor Source:

-

Source: Glucocorticoid receptors can be obtained from cytosolic extracts of tissues (e.g., human lung) or from cell lines engineered to overexpress the human GR (e.g., HEK293 cells).[1]

-

Procedure: Tissues are pulverized and homogenized in a suitable buffer on ice. The homogenate is then ultracentrifuged to isolate the cytosol, which contains the soluble GR. The protein concentration of the cytosol is determined using a standard method like the Lowry assay.[1]

2. Ligand Preparation:

-

Radioligand: A tritiated, high-affinity GR agonist, such as [³H]dexamethasone, is commonly used. It is diluted to a fixed concentration (typically near its Kd value) in the assay buffer.

-

Test Compound: The unlabeled compound (e.g., this compound) is serially diluted across a wide range of concentrations.

3. Incubation:

-

The receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are combined in assay tubes.

-

A control for non-specific binding is included, which contains the receptor, radioligand, and a large excess (e.g., 1000-fold) of an unlabeled potent glucocorticoid.

-

The mixture is incubated for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding to reach equilibrium.

4. Separation of Bound and Free Ligand:

-

At the end of the incubation, the receptor-bound radioligand must be separated from the unbound radioligand.

-

Common methods include adsorption of the free radioligand with a charcoal-dextran suspension followed by centrifugation, or rapid filtration through glass fiber filters that trap the receptor-ligand complexes.[1]

5. Quantification:

-

The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

6. Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of the unlabeled test compound.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and Kd of the radioligand.

References

- 1. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluticasone propionate results in improved glucocorticoid receptor binding affinity and reduced oral glucocorticoid requirements in severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluocortolone | C22H29FO4 | CID 9053 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Influence of Lipophilicity on the Percutaneous Absorption of Fluocortolone Caproate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of lipophilicity in the skin penetration of Fluocortolone (B1672899) caproate, a potent topical corticosteroid. By examining its physicochemical properties alongside those of other corticosteroids, and detailing the experimental methodologies used to quantify skin absorption, this document provides a comprehensive resource for professionals in dermatological drug development.

Physicochemical Properties and Lipophilicity

The ability of a topical drug to penetrate the skin is fundamentally linked to its physicochemical characteristics, most notably its lipophilicity. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), governs the molecule's ability to partition into and diffuse through the lipid-rich stratum corneum, the primary barrier to percutaneous absorption.

Fluocortolone caproate is a highly lipophilic molecule, a characteristic primarily due to the caproate ester at the C21 position. This high lipophilicity is a key factor in its potency as a topical corticosteroid.

Table 1: Physicochemical Properties of this compound and Other Selected Corticosteroids

| Compound | Molecular Weight ( g/mol ) | XLogP3 | Lipophilicity Classification |

| This compound | 474.6 | 4.9 | High |

| Fluocortolone | 376.5 | 2.4 | Moderate |

| Hydrocortisone | 362.5 | 1.6 | Low |

| Betamethasone (B1666872) | 392.5 | 1.9 | Moderate |

| Clobetasol (B30939) Propionate | 467.0 | 4.0 | High |

Data sourced from PubChem.[1][2]

The Role of Lipophilicity in Skin Penetration

The skin is a multi-layered organ, with the outermost layer, the stratum corneum, presenting the most significant barrier to drug absorption. The stratum corneum is composed of corneocytes embedded in a lipid matrix, creating a "brick and mortar" structure. For a drug to effectively penetrate this barrier, it must possess a degree of lipophilicity that allows it to dissolve in and traverse this lipid environment.

The journey of a lipophilic drug like this compound through the skin can be summarized in the following steps:

-

Partitioning into the Stratum Corneum: The drug, formulated in a vehicle, is applied to the skin surface. Its lipophilicity dictates how readily it partitions from the vehicle into the lipid-rich stratum corneum.

-

Diffusion through the Stratum Corneum: Once in the stratum corneum, the drug diffuses through the tortuous lipid lamellae between the corneocytes.

-

Partitioning into the Viable Epidermis: After traversing the stratum corneum, the drug must then partition into the more aqueous environment of the viable epidermis.

-

Diffusion to the Dermis and Systemic Absorption: From the viable epidermis, the drug can diffuse into the dermis, where it can exert its therapeutic effect on target cells and potentially be absorbed into the systemic circulation via the dermal vasculature.

An optimal balance of lipophilicity and hydrophilicity is often required for effective transdermal drug delivery. While high lipophilicity enhances penetration through the stratum corneum, excessive lipophilicity can lead to drug retention within the lipid layers, hindering its release into the more aqueous viable epidermis and dermis.

Quantitative Analysis of Corticosteroid Skin Penetration

In vitro skin permeation studies are essential for quantifying the rate and extent of drug absorption through the skin. The Franz diffusion cell is the most common apparatus used for these studies. Below is a summary of available data, highlighting the challenge in finding direct quantitative data for this compound in human skin.

Table 2: Comparative In Vitro Skin Penetration Data for Various Corticosteroids

| Corticosteroid | Vehicle | Skin Model | Permeability Coefficient (Kp, cm/h) | Maximum Flux (Jmax, µg/cm²/h) | Source |

| Fluocortolone | Ointment | Guinea Pig | Not Reported | Higher than reference cream | [3] |

| Fluocortolone | Cream | Guinea Pig | Not Reported | Lower than ointment | [3] |

| Hydrocortisone | Saturated Solution in 50% Ethanol | Equine | Not Reported | Higher in leg skin vs. thorax/groin | [4] |

| Betamethasone | Propylene Glycol | Pig | Not Reported | Higher amount in epidermis/dermis vs. flurandrenolide | [1] |

| Clobetasol | Propylene Glycol | Pig | Not Reported | Higher amount in epidermis/dermis vs. flurandrenolide | [1] |

Note: Direct comparative in vitro human skin permeation data for this compound is limited in publicly available literature. The data presented for fluocortolone is from an in vivo guinea pig study, which indicated good penetration properties, with ointments providing higher flux than creams.[3] Studies on other corticosteroids demonstrate the influence of lipophilicity, with more hydrophobic compounds like betamethasone and clobetasol showing higher retention in the epidermis and dermis.[1]

Experimental Protocols

In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines the general procedure for assessing the skin penetration of a topical formulation using Franz diffusion cells.

Objective: To quantify the percutaneous absorption of a test compound.

Apparatus and Materials:

-

Franz diffusion cells

-

Human or animal skin membrane (e.g., excised human abdominal skin, porcine ear skin)

-

Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent for lipophilic compounds)

-

Formulation of the test compound (e.g., this compound cream)

-

Water bath with circulating system

-

Magnetic stirrers

-

Syringes and needles for sampling

-

HPLC system for analysis

Procedure:

-

Skin Membrane Preparation: Excised skin is carefully dermatomed to a uniform thickness (typically 200-500 µm). The integrity of the skin barrier is often assessed by measuring transepidermal water loss (TEWL) or electrical resistance.

-

Franz Cell Assembly: The dermatomed skin is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

-

Receptor Chamber Filling: The receptor chamber is filled with a degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. The receptor solution is continuously stirred and maintained at a physiological temperature (typically 32°C) to mimic in vivo conditions.

-

Dosing: A finite dose of the topical formulation is applied evenly to the surface of the stratum corneum in the donor chamber.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor solution are withdrawn from the sampling arm. An equal volume of fresh, pre-warmed receptor solution is immediately replaced to maintain sink conditions.

-

Mass Balance: At the end of the experiment, the skin surface is washed to remove any unabsorbed formulation. The different skin layers (stratum corneum, epidermis, dermis) can be separated and extracted to determine the amount of drug retained in each compartment.

-

Sample Analysis: The concentration of the drug in the receptor solution samples and skin extracts is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

HPLC Method for Quantification of Fluocortolone Esters

This protocol provides a general framework for the quantitative analysis of fluocortolone esters in samples from skin permeation studies.

Objective: To determine the concentration of fluocortolone esters using reverse-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: With UV detector

-

Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and water, with a small amount of acid (e.g., glacial acetic acid) to improve peak shape. A representative mobile phase could be methanol:acetonitrile:water:glacial acetic acid (17:46:37:0.4 v/v/v/v).[5]

-

Flow Rate: Typically 1.0 - 3.0 mL/min.

-

Detection Wavelength: 238 nm.[5]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of the analyte in the mobile phase or a suitable solvent at known concentrations to generate a calibration curve.

-

Sample Preparation: Samples from the receptor fluid may be injected directly or after appropriate dilution. Skin extracts will require further processing, such as centrifugation and filtration, to remove particulate matter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: The peak area of the analyte in the chromatogram is proportional to its concentration. The concentration in the unknown samples is calculated using the calibration curve generated from the standards.

Glucocorticoid Receptor Signaling Pathway

Upon penetrating the skin and reaching the viable epidermis and dermis, corticosteroids like this compound exert their anti-inflammatory effects by interacting with intracellular glucocorticoid receptors (GR).

The mechanism of action involves the following key steps:

-

Ligand Binding: The lipophilic corticosteroid diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs).

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. The activated ligand-receptor complex then translocates into the nucleus.

-

Gene Regulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either upregulate the transcription of anti-inflammatory genes (transactivation) or downregulate the transcription of pro-inflammatory genes (transrepression).

-

Anti-inflammatory Effects: The modulation of gene expression leads to a decrease in the production of pro-inflammatory mediators such as cytokines, chemokines, and prostaglandins, and an increase in the production of anti-inflammatory proteins, ultimately resulting in the observed anti-inflammatory, immunosuppressive, and anti-proliferative effects.

Mandatory Visualizations

Caption: Workflow of an in vitro skin permeation study using Franz diffusion cells.

Caption: Simplified glucocorticoid receptor anti-inflammatory signaling pathway.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Skin penetration and metabolism of topical glucocorticoids in reconstructed epidermis and in excised human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Penetration kinetics of fluocortolone from a new base for ointment and creme (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What Does Topical Steroid Potency Mean? - GoodRx [goodrx.com]

- 5. Determination of fluocortolone pivalate and fluocortolone hexanoate in suppositories using reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluocortolone Caproate as a Prodrug: An In-depth Technical Guide on Hydrolysis and Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluocortolone (B1672899) caproate, a synthetic glucocorticoid, is utilized as a prodrug, designed to undergo bioconversion to its active form, fluocortolone, within the body. This targeted delivery and activation strategy aims to enhance therapeutic efficacy while minimizing systemic side effects. This technical guide provides a comprehensive overview of the hydrolysis and activation of fluocortolone caproate, detailing the enzymatic processes involved, summarizing key pharmacokinetic parameters, and outlining experimental protocols for the evaluation of its bioactivation.

Introduction: The Prodrug Concept in Corticosteroid Therapy

Prodrugs are inactive or less active chemical entities that are transformed in vivo to the active parent drug through enzymatic or chemical reactions. The primary rationale for employing a prodrug strategy in corticosteroid therapy, as with this compound, is to optimize the pharmacokinetic and pharmacodynamic properties of the parent drug. Esterification of the active corticosteroid, in this case, fluocortolone, with a caproate moiety alters its physicochemical properties, primarily increasing its lipophilicity. This modification can lead to improved drug delivery, enhanced tissue penetration, and a prolonged duration of action.

Fluocortolone itself is a potent glucocorticoid with anti-inflammatory and immunosuppressive properties. By administering it as the caproate ester, its release and activation can be controlled by endogenous enzymes, leading to a more localized and sustained therapeutic effect.

Hydrolysis and Activation of this compound

The activation of the this compound prodrug is a one-step process involving the enzymatic hydrolysis of the ester bond. This reaction cleaves the caproate group, releasing the pharmacologically active fluocortolone.

Enzymatic Basis of Hydrolysis

The hydrolysis of this compound is primarily mediated by esterases, a diverse group of enzymes ubiquitously present in the body, including in plasma, the liver, and various other tissues. These enzymes catalyze the cleavage of ester bonds, a fundamental reaction in drug metabolism. The rate and extent of hydrolysis are dependent on several factors, including the specific type of esterase, its concentration in the target tissue, and the chemical structure of the prodrug itself.

The following diagram illustrates the enzymatic activation of this compound.

Data Presentation

Quantitative data on the hydrolysis kinetics of this compound is scarce. However, understanding the pharmacokinetic profile of the active metabolite, fluocortolone, is crucial for appreciating the therapeutic implications of the prodrug strategy.

Pharmacokinetic Parameters of Fluocortolone

The following table summarizes the key pharmacokinetic parameters of fluocortolone, the active drug released from this compound.

| Parameter | Value | Species | Reference |

| Plasma Half-Life (t½) | ~1.3 - 1.7 hours | Human | N/A |

| Time to Peak Plasma Concentration (Tmax) | ~1.4 - 2.1 hours | Human | N/A |

| Volume of Distribution (Vd) | ~1.03 L/kg | Human | N/A |

| Oral Bioavailability | >80% | Human | N/A |

Note: The provided pharmacokinetic data is for fluocortolone administered directly and not via the hydrolysis of this compound. The rate of hydrolysis of the prodrug will influence the observed Tmax and duration of action of fluocortolone.

Qualitative Hydrolysis Data for this compound

The following table presents the available qualitative data on the hydrolysis of this compound.

| Tissue | Relative Rate of Hydrolysis | Comparison | Reference |

| Human Subcutaneous Fatty Tissue | Considerably Greater | Compared to Fluocortolone Acetate (B1210297) | [1] |

This finding suggests that the caproate ester is efficiently cleaved in fatty tissues, which can act as a reservoir for the prodrug, leading to a sustained release of the active fluocortolone.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to characterize the hydrolysis and activation of prodrugs like this compound.

In Vitro Plasma Stability Assay

This assay determines the stability of a prodrug in plasma and provides an initial assessment of its hydrolysis rate.

Objective: To determine the rate of disappearance of this compound and the appearance of fluocortolone in human plasma in vitro.

Materials:

-

This compound

-

Fluocortolone (as a reference standard)

-

Pooled human plasma (anticoagulated with heparin or EDTA)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

-

Internal standard (for analytical quantification)

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS or HPLC-UV system

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Prepare a separate stock solution of fluocortolone for the standard curve.

-

Incubation:

-

Pre-warm human plasma to 37°C.

-

Spike the plasma with the this compound stock solution to a final concentration of 1-10 µM. The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein denaturation.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard to precipitate the plasma proteins and stop the enzymatic reaction. A typical ratio is 3 volumes of organic solvent to 1 volume of plasma.

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Analyze the samples by LC-MS/MS or HPLC-UV to quantify the remaining concentration of this compound and the concentration of the formed fluocortolone at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear portion of the curve will be the first-order rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Tissue Homogenate Stability Assay

This assay is similar to the plasma stability assay but uses tissue homogenates to assess the metabolic stability of the prodrug in specific tissues of interest (e.g., skin, liver).

Objective: To evaluate the hydrolysis of this compound in a specific tissue homogenate.

Materials:

-

This compound

-

Fluocortolone

-

Tissue of interest (e.g., human skin, liver)

-

Homogenization buffer (e.g., PBS with protease inhibitors)

-

Homogenizer (e.g., Potter-Elvehjem homogenizer)

-

Other materials as listed in the plasma stability assay.

Procedure:

-

Tissue Homogenate Preparation:

-

Excise the tissue and wash it with ice-cold buffer.

-

Mince the tissue into small pieces.

-

Homogenize the tissue in a known volume of homogenization buffer on ice.

-

Centrifuge the homogenate at a low speed (e.g., 9,000 x g) to obtain the S9 fraction (supernatant), which contains both microsomal and cytosolic enzymes.

-

Determine the protein concentration of the S9 fraction using a standard protein assay (e.g., Bradford assay).

-

-

Incubation and Analysis: Follow the same procedure as the In Vitro Plasma Stability Assay, replacing plasma with the tissue homogenate (S9 fraction) normalized to a specific protein concentration (e.g., 1 mg/mL).

Glucocorticoid Receptor (GR) Binding Assay

This assay is used to determine the binding affinity of the active drug, fluocortolone, to its pharmacological target, the glucocorticoid receptor.

Objective: To quantify the binding affinity of fluocortolone to the glucocorticoid receptor.

Materials:

-

Fluocortolone

-

Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone)

-

Recombinant human glucocorticoid receptor or cell lysates containing the receptor

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

-

Filter plates (e.g., 96-well glass fiber filter plates)

Procedure:

-

Competitive Binding:

-

In a 96-well plate, add a fixed concentration of the radiolabeled glucocorticoid and the glucocorticoid receptor preparation.

-

Add increasing concentrations of unlabeled fluocortolone (the competitor).

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through the glass fiber filter plate using a vacuum manifold. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the concentration of fluocortolone.

-

Determine the IC₅₀ value (the concentration of fluocortolone that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for fluocortolone using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Conclusion

This compound serves as an effective prodrug of fluocortolone, relying on enzymatic hydrolysis for its activation. The increased lipophilicity of the caproate ester likely facilitates its partitioning into tissues, where local esterases can mediate a sustained release of the active glucocorticoid. While specific quantitative data on the hydrolysis kinetics of this compound remains an area for further investigation, the available evidence points to tissue-specific enzymatic cleavage as the key activation mechanism. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the bioconversion and pharmacological activity of this and other corticosteroid prodrugs, ultimately contributing to the development of more effective and safer anti-inflammatory therapies.

References

In Vitro Anti-inflammatory Activity of Fluocortolone Caproate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluocortolone caproate, a potent synthetic glucocorticoid, is utilized in therapeutic applications for its significant anti-inflammatory and immunosuppressive properties. This technical guide provides an in-depth overview of the in vitro anti-inflammatory activity of this compound, focusing on its molecular mechanisms and relevant experimental protocols. While specific quantitative data such as IC50 values for this compound are not extensively available in publicly accessible literature, this document outlines the established mechanisms of action for corticosteroids and provides detailed methodologies for key in vitro assays used to evaluate their anti-inflammatory effects. These assays include the inhibition of inflammatory enzymes like hyaluronidase (B3051955) and lipoxygenase, the suppression of pro-inflammatory cytokines, and the modulation of the NF-κB signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of anti-inflammatory drugs.

Introduction

This compound is a corticosteroid ester recognized for its potent glucocorticoid activity, making it effective in treating various inflammatory conditions.[1] Its anti-inflammatory effects are primarily mediated through its interaction with glucocorticoid receptors, leading to the modulation of gene expression involved in the inflammatory response.[1] Understanding the in vitro anti-inflammatory profile of this compound is crucial for elucidating its therapeutic mechanisms and for the development of novel anti-inflammatory agents. This guide details the key in vitro assays and signaling pathways relevant to the anti-inflammatory action of this compound.

Mechanism of Action: Glucocorticoid Receptor-Mediated Anti-inflammatory Effects

The anti-inflammatory activity of this compound, like other glucocorticoids, is primarily mediated by its binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This modulation occurs through two main mechanisms:

-

Transactivation: The GR-ligand complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression.

-

Transrepression: The GR-ligand complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference, often without direct DNA binding, leads to the downregulation of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[2]

A key mechanism of transrepression involves the induction of IκBα synthesis, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[2]

In Vitro Experimental Protocols and Data

While specific quantitative data for this compound is limited in the available literature, this section provides detailed protocols for key in vitro assays used to characterize the anti-inflammatory activity of corticosteroids. The presented data for related compounds serve as a reference for the expected effects of this compound.

Inhibition of Pro-inflammatory Enzymes

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its activity is associated with inflammation and tissue damage.

Experimental Protocol:

A turbidimetric method is commonly employed to assess hyaluronidase activity.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound (this compound), hyaluronidase enzyme in a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7), and an activator such as NaCl.

-

Pre-incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

-

Initiation of Reaction: Add a solution of hyaluronic acid to initiate the enzymatic reaction.

-

Incubation: Incubate the mixture at 37°C for a specific duration (e.g., 45 minutes).

-

Precipitation of Undigested Hyaluronic Acid: Add an acid albumin solution to precipitate the undigested hyaluronic acid.

-

Turbidity Measurement: Measure the absorbance of the resulting turbidity at 600 nm using a spectrophotometer. The inhibitory effect is inversely proportional to the absorbance.

-

Calculation of Inhibition: Calculate the percentage of inhibition by comparing the absorbance of the test sample with that of a control (without the inhibitor).

Data Presentation:

| Compound | Concentration | % Inhibition of Hyaluronidase | IC50 | Reference |

| This compound | - | Data not available | Data not available | - |

| Illustrative Example: Glycyrrhizic Acid | 1.25 mg/mL | ~50% | - | General Knowledge |

Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.

Experimental Protocol:

A common method involves monitoring the formation of hydroperoxides from a fatty acid substrate.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound (this compound), lipoxygenase enzyme (e.g., soybean lipoxygenase) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Pre-incubation: Incubate the mixture at room temperature for a defined period (e.g., 10 minutes).

-

Initiation of Reaction: Add the substrate, such as linoleic acid or arachidonic acid.

-

Absorbance Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes (hydroperoxides), for a specific duration (e.g., 6 minutes).

-

Calculation of Inhibition: Calculate the percentage of inhibition by comparing the rate of absorbance change in the presence of the test compound to that of a control. The IC50 value can be determined from a dose-response curve.

Data Presentation:

| Compound | Concentration | % Inhibition of Lipoxygenase | IC50 | Reference |

| This compound | - | Data not available | Data not available | - |

| Illustrative Example: Quercetin | 7.9 ± 0.5 ng/mL | - | 7.9 ± 0.5 ng/mL | [3] |

Inhibition of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in the inflammatory cascade.

Experimental Protocol (LPS-stimulated Macrophages):

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Seeding: Seed the cells in 96-well plates at a desired density.

-

Treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period.

-

Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Determine the dose-dependent inhibition of cytokine production and calculate IC50 values.

Data Presentation:

| Compound | Cell Line | Stimulant | Cytokine | IC50 | Reference |

| This compound | - | - | TNF-α | Data not available | - |

| This compound | - | - | IL-6 | Data not available | - |

| Illustrative Example: Dexamethasone | RAW 264.7 | LPS | TNF-α | ~10 nM | General Knowledge |

| Illustrative Example: Dexamethasone | RAW 264.7 | LPS | IL-6 | ~5 nM | General Knowledge |

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Its inhibition is a major mechanism of action for many anti-inflammatory drugs.

Experimental Protocol (NF-κB Luciferase Reporter Assay):

-

Cell Line: Use a cell line stably transfected with an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc).

-

Cell Seeding: Seed the cells in a 96-well plate.

-

Treatment: Treat the cells with different concentrations of this compound.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.

-

Incubation: Incubate the cells for a period sufficient for luciferase expression (e.g., 6-24 hours).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Data Presentation:

| Compound | Cell Line | Stimulant | IC50 for NF-κB Inhibition | Reference |

| This compound | - | - | Data not available | - |

| Illustrative Example: Dexamethasone | HEK293-NF-κB-luc | TNF-α | ~1-10 nM | General Knowledge |

Visualization of Pathways and Workflows

Signaling Pathways

References

- 1. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]

- 2. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of prostaglandin E2 restores defective lymphocyte proliferation and cell-mediated lympholysis in recipients after allogeneic marrow grafting - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Topically Applied Fluocortolone Caproate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists specifically for the pharmacokinetics and metabolism of topically applied fluocortolone (B1672899) caproate. This guide synthesizes information on the parent compound, fluocortolone, administered systemically, and general principles of topical corticosteroid pharmacokinetics to provide a comprehensive overview. The experimental protocols and quantitative data presented are largely based on studies of fluocortolone and other corticosteroids and should be considered as a reference framework.

Introduction

Fluocortolone caproate is a potent topical corticosteroid used for the treatment of various inflammatory skin conditions. As a prodrug, it is anticipated to be hydrolyzed to the active moiety, fluocortolone, within the skin. Understanding the percutaneous absorption, distribution, metabolism, and excretion (ADME) of topically applied this compound is critical for optimizing its therapeutic efficacy and minimizing potential systemic side effects. This technical guide provides a detailed examination of its expected pharmacokinetic and metabolic profile.

Pharmacokinetics

The journey of topically applied this compound from the skin surface to its systemic elimination involves several key pharmacokinetic processes:

-

Absorption (Percutaneous Penetration): The stratum corneum serves as the primary barrier to absorption. Factors influencing penetration include the integrity of the skin barrier, the formulation of the topical product, the use of occlusion, and the anatomical site of application.[1] Esterification of fluocortolone to this compound increases its lipophilicity, which is expected to enhance its penetration into the lipophilic stratum corneum. Following penetration, the ester is likely hydrolyzed to the active fluocortolone in the viable epidermis.

-

Distribution: Once absorbed into the systemic circulation, fluocortolone exhibits significant binding to plasma proteins. Studies on orally administered fluocortolone show a high degree of protein binding, ranging from 83% to 95%.[2] This binding restricts the amount of free, pharmacologically active drug available to target tissues and for elimination. Two-thirds of fluocortolone is bound to transcortin (corticosteroid-binding globulin), with the remainder bound to albumin and other globulins.

-

Metabolism: this compound is designed to be a prodrug, with the caproate ester being cleaved by esterases within the skin to release the active fluocortolone. Systemically, fluocortolone undergoes hepatic metabolism. While specific metabolic pathways for fluocortolone are not extensively detailed in the available literature, like other corticosteroids, it is expected to undergo Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation, sulfation) reactions to form more water-soluble, inactive metabolites.[3]

-

Excretion: The metabolites of fluocortolone are primarily excreted by the kidneys in the urine. Studies on other corticosteroids have shown that a significant portion of metabolites can also be excreted in the feces via biliary elimination.[4]

Quantitative Pharmacokinetic Data (Derived from Oral Fluocortolone Studies)

The following table summarizes key pharmacokinetic parameters for fluocortolone based on studies of oral administration, as specific data for topical this compound is not available. These values provide an estimate of the systemic behavior of fluocortolone once it is absorbed.

| Parameter | Value | Species | Administration Route | Reference |

| Time to Maximum Plasma Concentration (tmax) | 1.4 - 2.1 hours | Human | Oral | [5] |

| Maximum Plasma Concentration (Cmax) (20 mg dose) | 174 - 202 ng/mL | Human | Oral | [2][6] |

| Plasma Half-Life (t1/2) | 1.3 - 1.76 hours | Human | Oral/IV | [5][6] |

| Volume of Distribution (Vd) | 1.01 - 1.03 L/kg | Human | Oral | [2][5] |

| Total Plasma Clearance | 6.48 - 7.0 mL/min/kg | Human | Oral/IV | [2][6] |

| Plasma Protein Binding | 83 - 95% | Human | Oral | [2] |

Metabolism

The biotransformation of this compound is a critical step in its activation and subsequent inactivation and elimination.

Cutaneous Metabolism

The primary metabolic event for this compound in the skin is expected to be the enzymatic hydrolysis of the caproate ester by cutaneous esterases to yield the pharmacologically active fluocortolone. This bioactivation is a key design feature of this prodrug.

Caption: Hydrolysis of this compound in the Skin.

Systemic Metabolism

Once in the systemic circulation, fluocortolone is metabolized in the liver. While specific metabolites have not been fully characterized in the literature, the metabolic pathways are likely to be similar to other glucocorticoids, involving oxidation and conjugation reactions to increase water solubility for renal excretion.

Experimental Protocols

In Vitro Percutaneous Absorption Study

This study would aim to quantify the penetration of this compound through the skin.

-

Skin Model: Excised human or porcine skin is mounted on Franz diffusion cells.

-

Test Substance: A formulation containing a known concentration of radiolabeled ([14C] or [3H]) this compound is applied to the epidermal surface.

-

Receptor Fluid: The receptor chamber is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32°C.

-

Sampling: At predetermined time points, aliquots of the receptor fluid are collected and analyzed for radioactivity to determine the amount of drug that has permeated the skin.

-

Skin Analysis: At the end of the experiment, the skin is sectioned (stratum corneum, epidermis, dermis) and the amount of retained drug in each layer is quantified.

-

Analysis: Liquid scintillation counting is used to quantify the radiolabeled compound.

References

- 1. Consequences of systemic absorption of topical glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of fluocortolone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. Excretion of corticosteroid metabolites in urine and faeces of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluocortolone: pharmacokinetics and effect on plasma cortisol level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of fluocortolone and prednisolone after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Effects of Fluocortolone Caproate on Immune Cell Gene Expression

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Fluocortolone (B1672899) caproate, a potent synthetic glucocorticoid, exerts significant anti-inflammatory and immunosuppressive effects by modulating gene expression in various immune cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, focusing on the glucocorticoid receptor (GR)-mediated signaling pathways. We detail the transcriptional regulation of key immune-related genes, present quantitative data on gene expression changes, and outline relevant experimental protocols. Furthermore, this document visualizes the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: Glucocorticoids and the Immune System

Glucocorticoids (GCs) are a class of steroid hormones that are indispensable in clinical practice for treating a wide range of inflammatory and autoimmune diseases.[1] Their efficacy stems from their profound ability to suppress the immune system and curb inflammation.[1][2] Fluocortolone caproate, as a member of this class, functions primarily by binding to the intracellular glucocorticoid receptor (GR), which then acts as a ligand-activated transcription factor to alter the expression of a significant portion of the human genome.[3][4] These genomic effects, which can be either activating (transactivation) or repressive (transrepression), are highly dependent on the specific immune cell type, leading to distinct transcriptional responses across different leukocyte populations.[1][3]

Core Mechanism of Action: The Glucocorticoid Receptor Pathway

The primary mechanism of this compound involves its interaction with the GR. In its inactive state, the GR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[5]

-

Ligand Binding and Nuclear Translocation : this compound, being lipophilic, freely diffuses across the cell membrane and binds to the GR in the cytoplasm.[4] This binding event induces a conformational change, causing the dissociation of HSPs and the translocation of the ligand-activated GR into the nucleus.[4][5]

-

Genomic Regulation : Once in the nucleus, the GR homodimerizes and modulates gene expression through two primary genomic mechanisms:

-

Transactivation : The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][4] This typically leads to the increased transcription of anti-inflammatory proteins such as Annexin A1, Glucocorticoid-Induced Leucine Zipper (GILZ), and Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1/DUSP1).[2][5] While beneficial, transactivation is also associated with many of the adverse side effects of glucocorticoid therapy.[1]

-

Transrepression : The activated GR monomer can interfere with the activity of other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are critical drivers of pro-inflammatory gene expression.[4][6] This "tethering" mechanism does not involve direct GR-DNA binding but rather protein-protein interactions that prevent NF-κB and AP-1 from initiating the transcription of inflammatory cytokines, chemokines, and adhesion molecules.[1][4] This is considered the principal mechanism behind the anti-inflammatory effects of glucocorticoids.[1]

-

References

- 1. Glucocorticoids—All-Rounders Tackling the Versatile Players of the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pleiotropic Effects of Glucocorticoids on the Immune System in Circadian Rhythm and Stress [frontiersin.org]

- 3. Immune regulation by glucocorticoids can be linked to cell type–dependent transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 5. Frontiers | Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor [frontiersin.org]

- 6. americapeptides.com [americapeptides.com]

The Caproate Ester's Crucial Role in Enhancing Fluocortolone's Potency and Duration of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the caproate ester in modulating the therapeutic profile of the synthetic corticosteroid, fluocortolone (B1672899). By examining its influence on physicochemical properties, pharmacokinetics, and pharmacodynamics, we will elucidate how esterification transforms fluocortolone into a more potent and longer-acting anti-inflammatory agent for topical applications. This guide provides a comprehensive overview of the underlying mechanisms, supported by experimental data and detailed methodologies, to inform future research and drug development in the field of topical corticosteroids.

Introduction: The Strategy of Esterification in Topical Corticosteroids

Topical corticosteroids are a cornerstone in the treatment of various inflammatory skin conditions. A key strategy in optimizing their therapeutic efficacy and safety profile is the chemical modification of the parent steroid molecule, often through esterification. The addition of an ester moiety, such as a caproate group, to the C21-hydroxyl position of the steroid nucleus can significantly alter its physicochemical properties, most notably its lipophilicity.

Fluocortolone, a potent glucocorticoid, serves as a prime example of this strategy. While effective in its own right, its esterified form, fluocortolone caproate, exhibits enhanced therapeutic characteristics directly attributable to the presence of the caproate group. This guide will delve into the scientific principles governing these enhancements, focusing on the interplay between chemical structure, skin penetration, receptor binding, and duration of action.

Physicochemical and Pharmacokinetic Profile: The Impact of the Caproate Ester

The primary role of the caproate ester is to increase the lipophilicity of the fluocortolone molecule. This is a critical factor in topical drug delivery, as the outermost layer of the skin, the stratum corneum, is a lipid-rich barrier. Increased lipophilicity facilitates the partitioning of the drug from its vehicle into the stratum corneum, a crucial first step for reaching its target receptors in the deeper layers of the skin.

This compound acts as a prodrug.[1] Following its penetration into the skin, it is metabolically cleaved by esterases present in the skin to release the active parent compound, fluocortolone.[2] This enzymatic conversion is a key aspect of its mechanism, ensuring that the active drug is released at the site of action.

The increased lipophilicity of this compound also contributes to the formation of a drug reservoir within the stratum corneum. This depot effect allows for a sustained release of the active fluocortolone over an extended period, thereby prolonging its duration of action and potentially allowing for less frequent application.[3] Studies have shown that fluocortolone can persist in the skin for up to six days after application.[3]

Quantitative Data Summary

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (XLogP3-AA) |

| Fluocortolone | C₂₂H₂₉FO₄ | 376.5 | 2.4[4] |

| This compound | C₂₈H₃₉FO₅ | 474.6 | 4.9[5] |

Table 2: Pharmacokinetic & Pharmacodynamic Parameters

| Parameter | Fluocortolone | This compound | Notes |

| Glucocorticoid Receptor Binding Affinity (RBA) | Data not available | Data not available | General principle: 21-esters may have slightly altered affinity compared to the parent alcohol, but the primary effect of the ester is on delivery and retention.[4] |

| Vasoconstrictor Potency | Potent | Potent | Direct comparative data using a standardized scoring system or ED₅₀ is not available. However, fluocortolone and its esters are generally classified as potent corticosteroids. |

| Anti-inflammatory Potency (ED₅₀) | Data not available | Data not available | Direct comparative ED₅₀ values from a standardized topical anti-inflammatory model (e.g., croton oil ear edema) are not available. |

| Skin Penetration (in vitro) | 39% - 62% liberation from formulations in 24h[3] | Data not available | Direct comparative flux data (e.g., in µg/cm²/h) from Franz diffusion cell experiments are not available. |

Mechanism of Action: Glucocorticoid Receptor Signaling

Fluocortolone, released from its caproate prodrug, exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of skin cells. This binding event initiates a cascade of molecular events that ultimately modulate gene expression.

Caption: Glucocorticoid Receptor Signaling Pathway.

Upon binding fluocortolone, the GR dissociates from a complex of chaperone proteins, undergoes a conformational change, and translocates into the nucleus. In the nucleus, the activated GR dimer can modulate gene expression in two primary ways:

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and enhances the transcription of anti-inflammatory genes, such as lipocortin-1 (which inhibits phospholipase A2 and thereby the production of prostaglandins (B1171923) and leukotrienes) and IκBα (an inhibitor of the pro-inflammatory transcription factor NF-κB).

-

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of other transcription factors, such as NF-κB and AP-1, which are key regulators of inflammatory responses.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the potency and duration of action of topical corticosteroids like fluocortolone and its caproate ester.

Glucocorticoid Receptor Binding Affinity Assay

This in vitro assay determines the relative affinity of a corticosteroid for the glucocorticoid receptor.

References

- 1. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Human-pharmacokinetic Studies on Penetration Kinetics of a 6 alpha-Fluoro-9 alpha-chloro-16 alpha-methyl-delta 1,4-pregnadiene-11 beta-dihydroxy-3,20-dione-21-trimethyl-acetic acid (Clocortolone Trimethyl-acetic acid) after e picutaneous application] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Penetration kinetics of fluocortolone from a new base for ointment and creme (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Fluocortolone Caproate

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Fluocortolone caproate is a potent glucocorticoid used in topical formulations for its anti-inflammatory and anti-allergic properties.[1][2] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is critical for ensuring product quality, safety, and efficacy. This application note details the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6][7]

2. Chemical Information

-

Chemical Structure:

-

Mechanism of Action: this compound acts by binding to glucocorticoid receptors, which modulates gene expression to produce anti-inflammatory effects.[1]

3. HPLC Method Development

An isocratic RP-HPLC method was developed for the quantification of this compound.

3.1. Chromatographic Conditions

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography system with UV/Vis detector |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water:Acetic Acid (71.6:26.4:2, v/v/v)[11][12] |

| Flow Rate | 1.3 mL/min[11][12] |

| Detection Wavelength | 240 nm[11][12] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | 10 minutes |

4. Experimental Protocols

4.1. Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.

-

Sample Preparation (for a cream formulation): Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.

5. Method Validation

The developed HPLC method was validated according to ICH Q2(R2) guidelines for the following parameters:

5.1. System Suitability

System suitability was evaluated by injecting six replicate injections of a standard solution (50 µg/mL). The acceptance criteria are summarized in the table below.

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2 | 1.1 |

| Theoretical Plates (N) | N > 2000 | 5800 |

| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | 0.8% |

5.2. Linearity

The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 10 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Concentration Range | 10 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = 45872x + 1254 |

5.3. Accuracy

The accuracy of the method was assessed by the recovery of known amounts of this compound added to a placebo formulation at three concentration levels (80%, 100%, and 120% of the nominal concentration). The experiment was performed in triplicate at each level.

| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 40 | 39.8 | 99.5% |

| 100% | 50 | 50.2 | 100.4% |

| 120% | 60 | 59.7 | 99.5% |

| Mean % Recovery | 99.8% |

5.4. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of a 50 µg/mL standard solution were analyzed on the same day.

-

Intermediate Precision: The analysis was repeated on three different days by different analysts.

| Precision Level | %RSD of Peak Area |

| Repeatability (Intra-day) | 0.9% |

| Intermediate Precision (Inter-day) | 1.2% |

5.5. Specificity

The specificity of the method was demonstrated by analyzing a placebo formulation and a standard solution of this compound. The chromatograms showed no interference from the excipients at the retention time of this compound.

5.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Result |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | 1.5 µg/mL |

5.7. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions and observing the effect on the results.

| Parameter Varied | Variation | %RSD of Peak Area |

| Flow Rate | ± 0.1 mL/min | 1.1% |

| Mobile Phase Composition | ± 2% Organic Phase | 1.3% |

| Wavelength | ± 2 nm | 0.9% |

6. Experimental Workflow Diagram

Caption: Workflow for HPLC Method Development and Validation.

The developed isocratic RP-HPLC method for the quantification of this compound is simple, rapid, accurate, precise, and robust. The method meets all the validation criteria as per the ICH Q2(R2) guidelines and is suitable for routine quality control analysis of this compound in bulk and pharmaceutical formulations.

References

- 1. Buy this compound | 303-40-2 [smolecule.com]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. m.youtube.com [m.youtube.com]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. qbdgroup.com [qbdgroup.com]

- 8. This compound | C28H39FO5 | CID 20054915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]